molecular formula C22H18N2O4 B11050279 1-(1,3-Benzodioxol-5-yl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one

1-(1,3-Benzodioxol-5-yl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one

Cat. No. B11050279
M. Wt: 374.4 g/mol
InChI Key: HSZIZWGAYHSFNO-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one is a complex organic compound that features a benzodioxole ring, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the pyridine and phenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature control, and product isolation would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(1,3-Benzodioxol-5-yl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(pyridin-4-yl)ethanone: Similar structure but lacks the phenylamino group.

    1-(1,3-Benzodioxol-5-yl)-3-(phenylamino)propan-1-one: Similar structure but lacks the pyridine ring.

    1-(1,3-Benzodioxol-5-yl)-3-(pyridin-4-yl)propan-1-one: Similar structure but lacks the phenylamino group.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one is unique due to the presence of both the pyridine and phenylamino groups, which may confer distinct chemical and biological properties compared to its analogs.

properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one

InChI

InChI=1S/C22H18N2O4/c25-19(17-3-6-20-21(13-17)28-14-27-20)9-12-24-18-4-1-15(2-5-18)22(26)16-7-10-23-11-8-16/h1-8,10-11,13,24H,9,12,14H2

InChI Key

HSZIZWGAYHSFNO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)C(=O)C4=CC=NC=C4

Origin of Product

United States

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